

Magnesium Laurate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium laurate*

Cat. No.: *B1211344*

[Get Quote](#)

For immediate release:

This technical guide provides an in-depth overview of **magnesium laurate**, a metallic soap with diverse applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical identifiers, physicochemical properties, and detailed experimental protocols.

Chemical Identifiers and Nomenclature

Magnesium laurate, the magnesium salt of lauric acid, is a well-defined chemical entity with several identifiers crucial for accurate documentation and research.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its primary CAS number is 4040-48-6.[\[1\]](#)[\[2\]](#)[\[3\]](#) A comprehensive list of its identifiers is provided in Table 1.

Table 1: Chemical Identifiers for **Magnesium Laurate**

Identifier Type	Value	Reference(s)
CAS Number	4040-48-6	[1] [2] [3]
EC Number	223-727-7	[1] [2]
PubChem CID	61320	[4]
UNII	MNF86GHD3F	
Molecular Formula	C ₂₄ H ₄₆ MgO ₄	[1]
IUPAC Name	magnesium;dodecanoate	[4]
Synonyms	Magnesium dilaurate, Dodecanoic acid, magnesium salt, Magnesium dodecanoate	[1] [2] [3]

Physicochemical Properties

Magnesium laurate is a white, waxy solid.[\[3\]](#) Its utility in various applications is dictated by its physical and chemical properties, summarized in Table 2. While generally described as soluble in water, its solubility is more complex and has been studied in solvent mixtures.[\[2\]](#) For instance, it is soluble in a 70% chloroform and 30% propylene glycol mixture.[\[1\]](#)

Table 2: Physicochemical Properties of **Magnesium Laurate**

Property	Value	Conditions	Reference(s)
Molecular Weight	422.9 g/mol	[1] [4]	
Melting Point	43.8 °C		
Boiling Point	296.1 °C	at 760 mmHg	[2]
Solubility	Soluble in a 70% Chloroform / 30% Propylene Glycol mixture	[1]	

Experimental Protocols

A detailed understanding of the synthesis and characterization of **magnesium laurate** is essential for its application in research. The following sections outline established experimental protocols.

Synthesis of Magnesium Laurate

A common method for the synthesis of **magnesium laurate** is through a precipitation reaction involving an alkali salt of lauric acid and a magnesium salt.

Detailed Methodology:

- Preparation of Potassium Laurate: An equivalent amount of lauric acid is refluxed with a potassium hydroxide solution in a water bath for an extended period (e.g., 10-14 hours). The resulting potassium laurate soap is then purified by recrystallization from a suitable solvent like methanol and subsequently dried under reduced pressure.
- Precipitation of **Magnesium Laurate**: The purified potassium laurate is dissolved in water to create a soap solution. A slight excess of a magnesium nitrate solution is then added to the potassium laurate solution at a controlled temperature (e.g., 50-55°C) with vigorous stirring. This leads to the precipitation of **magnesium laurate**.
- Purification: The precipitated **magnesium laurate** is collected and purified by recrystallization. It is then stored in a desiccator over a drying agent like anhydrous calcium chloride to prevent hydration.

Characterization of Magnesium Laurate

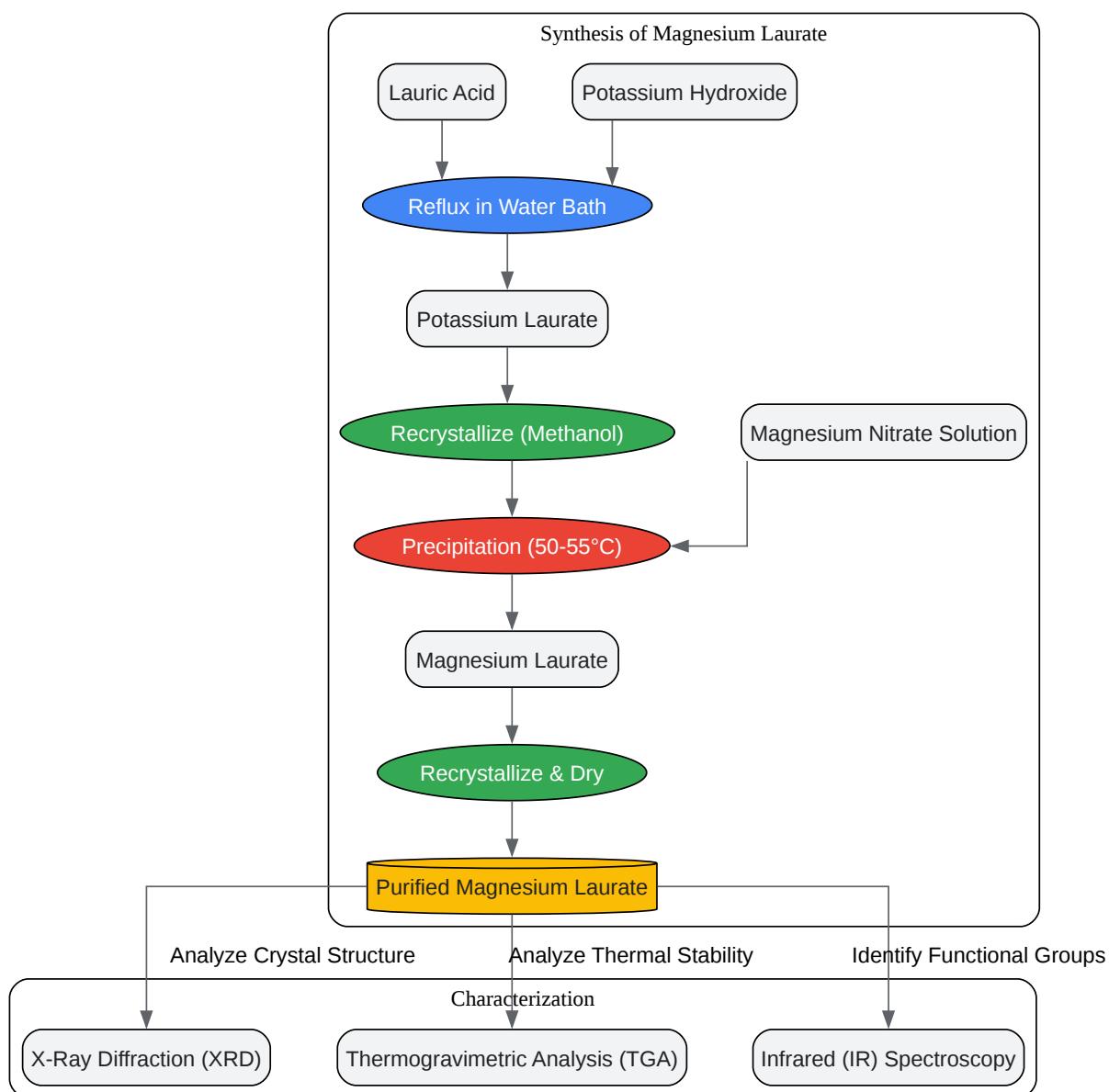
The identity and purity of synthesized **magnesium laurate** can be confirmed through various analytical techniques.

Detailed Methodologies:

- X-Ray Diffraction (XRD): XRD analysis is employed to determine the crystalline structure of the **magnesium laurate** powder. The sample is scanned over a range of 2θ angles using a diffractometer with Cu-Kα radiation. The resulting diffraction pattern provides information on the arrangement of molecules in the crystal lattice.

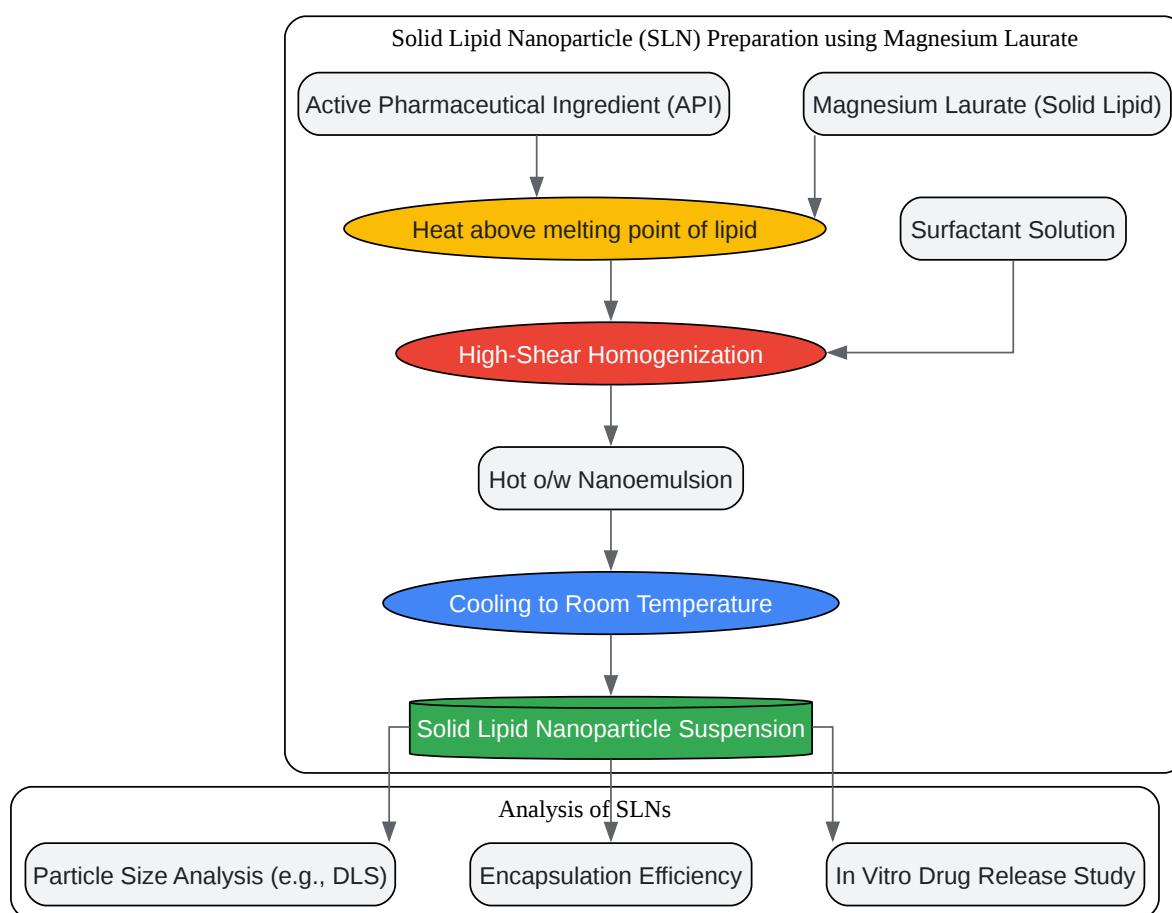
- Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of **magnesium laurate**. A small sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen), and the change in mass is recorded as a function of temperature.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the **magnesium laurate** molecule. The sample is typically prepared as a potassium bromide (KBr) disc, and the spectrum is recorded over the range of 4000-400 cm^{-1} . The absence of the broad O-H stretch characteristic of carboxylic acids and the presence of strong carboxylate stretches confirm the formation of the salt.

Applications in Research and Drug Development


Magnesium laurate's properties as a metallic soap make it a candidate for various applications in the pharmaceutical and drug delivery fields. It can function as a lubricant, emulsifier, and stabilizer in formulations. Its use as a stabilizer for nanoparticle drug delivery systems is an area of active research.

As a Pharmaceutical Excipient: In tablet and capsule manufacturing, **magnesium laurate** can be used as a lubricant to prevent the formulation from sticking to the processing equipment, ensuring smooth and efficient production.

In Drug Delivery Systems: **Magnesium laurate** can be utilized in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based drug delivery systems. In these systems, it can act as a solid lipid matrix component or a stabilizer, helping to encapsulate and control the release of therapeutic agents. The workflow for the preparation of such nanoparticles is an important consideration in their development.


Visualized Experimental Workflow

To provide a clearer understanding of the processes involved in the study of **magnesium laurate**, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow for **magnesium laurate**.

It is important to note that while magnesium as an ion is known to be involved in numerous biological signaling pathways, such as insulin signaling, specific signaling pathways directly modulated by **magnesium laurate** have not been extensively documented in publicly available literature. Therefore, a diagrammatic representation of a signaling pathway is not provided. The focus of this guide remains on the chemical and physical properties and the experimental handling of the compound itself.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tpcj.org [tpcj.org]
- 2. Magnesium laurate - Wikipedia [en.wikipedia.org]
- 3. Cas 4040-48-6,MAGNESIUM LAURATE | lookchem [lookchem.com]
- 4. Lauric acid, magnesium salt | C24H46MgO4 | CID 61320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Magnesium Laurate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211344#cas-number-and-identifiers-for-magnesium-laurate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com